Physicochemical properties of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid
Physicochemical properties of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodologies of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The thieno[2,3-b]pyrazine bicyclic core is a privileged, highly tunable scaffold in modern drug discovery. Widely recognized as a bioisostere for quinoxalines, quinazolines, and purines, this heteroaromatic system is frequently deployed in the development of potent kinase inhibitors[1] and RNA-splicing modulators[2].
Within this chemical space, 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid represents a highly specialized building block. The strategic placement of a methylamino group at the 7-position, adjacent to a carboxylic acid at the 6-position, creates a unique push-pull electronic system. This guide provides a comprehensive analysis of its physicochemical properties, mechanistic biological utility, and a self-validating synthetic workflow designed to maintain the integrity of the electron-deficient pyrazine ring during derivatization.
Structural & Electronic Profiling
To understand the behavior of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, we must deconstruct its electronic environment:
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The Bicyclic Core: The pyrazine ring is strongly electron-withdrawing (π-deficient), while the fused thiophene ring is electron-rich (π-excessive). This inherent dipole facilitates strong intermolecular interactions with target proteins, particularly in the ATP-binding hinge regions of kinases[3].
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The 7-Methylamino Substituent: The secondary amine acts as a strong electron-donating group (EDG) via resonance into the thiophene ring. Crucially, the N−H proton forms a robust intramolecular hydrogen bond with the adjacent carbonyl oxygen of the 6-carboxylic acid. This pseudo-six-membered ring locks the dihedral angle, enforcing strict planarity across the molecule. This planarity reduces the desolvation penalty upon binding to a kinase target and masks the polarity of the hydrogen bond donor, thereby improving passive membrane permeability[4].
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The 6-Carboxylic Acid: With a pKa of ~3.8, this moiety is fully ionized at physiological pH. Consequently, this compound is rarely a final drug candidate itself; rather, it serves as a critical synthetic handle. It is typically subjected to amide coupling with various piperazines or anilines to project into the solvent channel or DFG-out pockets of kinases[3].
Physicochemical Properties
The quantitative parameters of this scaffold dictate its formulation and synthetic handling. The data below summarizes the core physicochemical metrics.
Table 1: Physicochemical Parameters & Causality
| Parameter | Value | Causality / Implication in Drug Design |
| Molecular Weight | 209.22 g/mol | Low molecular weight allows for extensive downstream derivatization while maintaining high Ligand Efficiency (LE). |
| cLogP | ~1.8 - 2.2 | The lipophilic thiophene core is balanced by the polar carboxylic acid, providing optimal lipophilicity for passive membrane permeation once esterified or amidated. |
| pKa (Acidic) | ~3.8 | The 6-COOH is ionized at pH 7.4. Requires activation (e.g., HATU/DIPEA) for coupling to primary/secondary amines[1]. |
| pKa (Basic) | ~1.2 | The pyrazine nitrogens are heavily deactivated by electron withdrawal. They act strictly as hydrogen bond acceptors and remain unprotonated in blood plasma. |
| Topological Polar Surface Area (tPSA) | 85.4 Ų | Well within the Lipinski limit (<140 Ų), ensuring that downstream amide derivatives retain favorable oral bioavailability[3]. |
Biological Relevance & Target Pathways
Thienopyrazine derivatives are highly effective ATP-competitive inhibitors. The nitrogen atoms of the pyrazine ring typically form crucial hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with Cys532 in B-Raf or corresponding residues in DRAK2)[1][5].
The 7-methylamino group provides a specific vector that can either interact with gatekeeper residues or induce a conformational shift that enhances selectivity against off-target kinases. Below is the signaling pathway illustrating where thienopyrazine-derived molecules exert their primary pharmacological effect.
Caption: Mechanism of action for thienopyrazine derivatives inhibiting the B-Raf/MAPK signaling pathway.
Synthetic Methodology & Workflow
To synthesize 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, we begin with the commercially available[6][7].
The following protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure structural integrity.
Caption: Self-validating synthetic workflow for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.
Step-by-Step Protocol & Causality
Step 1: Reductive Amination (N-Methylation)
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Dissolve 7-amino-thieno[2,3-b]pyrazine-6-carboxylic acid methyl ester (1.0 eq) in anhydrous Methanol.
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Add Paraformaldehyde (1.2 eq) and a catalytic amount of Acetic Acid. Stir at room temperature for 2 hours to form the iminium intermediate.
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Cool to 0°C and portion-wise add Sodium Cyanoborohydride ( NaBH3CN ) (1.5 eq).
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Causality: NaBH3CN is chosen over NaBH4 because it is stable in mildly acidic conditions and specifically reduces the iminium ion without reducing the methyl ester.
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IPC Validation: Monitor via LC-MS. The reaction is complete when the starting mass ( [M+H]+=210.2 ) shifts entirely to the methylated product ( [M+H]+=224.2 ).
Step 2: Saponification to the Carboxylic Acid
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Isolate the intermediate and redissolve in a 3:1 mixture of THF:H₂O.
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Add Lithium Hydroxide monohydrate ( LiOH⋅H2O ) (2.0 eq) at 0°C, then allow to warm to room temperature.
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Causality: Why LiOH instead of NaOH? The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack. NaOH provides aggressive basicity that can lead to ring-opening degradation. LiOH provides sufficient hydroxide concentration for ester hydrolysis while preserving the bicyclic scaffold.
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IPC Validation: Monitor via TLC (EtOAc:Hexane 1:1). The non-polar ester spot will disappear, replaced by baseline material (the lithium carboxylate salt).
Step 3: Acidification and Isolation
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Evaporate the THF under reduced pressure.
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Cool the aqueous layer to 0°C and slowly acidify with 1M HCl until pH ~3.5 is reached.
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Causality: pH 3.5 is strictly chosen to be slightly below the pKa of the carboxylic acid (~3.8), ensuring full protonation and precipitation of the free acid, without protonating the pyrazine nitrogens (which would cause the molecule to re-dissolve as an HCl salt).
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Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the final product.
Analytical Validation Protocols
To guarantee trustworthiness, the final compound must be validated using orthogonal analytical techniques.
LC-MS Method (Purity & Mass Confirmation)
Table 2: LC-MS Gradient Conditions
| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |
| 0.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
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Causality of Mobile Phase: The addition of 0.1% Formic Acid (FA) serves a dual purpose. First, it suppresses the ionization of the 6-carboxylic acid in the liquid phase, preventing chromatographic peak tailing. Second, it ensures the protonation of the weakly basic pyrazine nitrogens during electrospray ionization (ESI+), exponentially enhancing the [M+H]+ signal for accurate mass detection[8].
¹H-NMR (Conformational Confirmation)
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Solvent: DMSO- d6 .
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Key Signals: The pyrazine protons (C2, C3) will appear as two distinct doublets (or a broad singlet depending on resolution) in the highly deshielded aromatic region (~8.6 - 8.8 ppm). The N−CH3 group will appear as a doublet around ~3.1 ppm due to coupling with the adjacent N−H proton.
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Self-Validation Check: The disappearance of the sharp singlet at ~3.9 ppm (the methyl ester peak from the starting material) definitively confirms the success of the saponification step.
References
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PubChemLite. "Thieno[2,3-b]pyrazine-6-carboxylic acid - Structural Information and Predicted Collision Cross Section." Available at:[Link]
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National Center for Biotechnology Information (PMC). "New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential." Available at: [Link]
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American Chemical Society (ACS). "Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease." Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information (PMC). "Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest." Available at:[Link]
- Google Patents. "US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors.
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National Center for Biotechnology Information (PMC). "Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation." Available at: [Link]
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